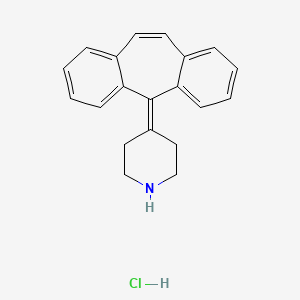

Demethylcyproheptadine Hydrochloride

Description

Historical Context of Related Chemical Entities in Biomedical Investigation

The study of Demethylcyproheptadine Hydrochloride is intrinsically linked to the history of its parent compound, Cyproheptadine (B85728). Patented in 1959 and introduced for medical use in 1961, Cyproheptadine was developed as a first-generation antihistamine. wikipedia.org Its chemical structure, featuring a dibenzocycloheptene ring system, also conferred potent antiserotonergic properties. drugbank.comnih.gov This dual antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors established its utility in treating various allergic conditions and prompted further investigation into its broader pharmacological effects. wikipedia.orgfda.gov

As biomedical science advanced, the focus of drug investigation expanded beyond the parent molecule to include its metabolic products. The metabolism of Cyproheptadine was explored in various species, including humans and laboratory animals, to understand how the body processes the drug. tandfonline.com These investigations revealed that Cyproheptadine undergoes several metabolic transformations, including N-demethylation, aromatic hydroxylation, and epoxidation. tandfonline.com The identification of N-desmethylcyproheptadine (Demethylcyproheptadine) as a metabolite was a direct result of these foundational studies in drug metabolism. tandfonline.comnih.gov The historical imperative to characterize the metabolic fate of drugs like Cyproheptadine drives the continued academic interest in its derivatives, such as this compound.

Academic Rationale for Focused Research on this compound

Research on Demethylcyproheptadine aims to determine its own pharmacological profile. By studying the compound in isolation, researchers can ascertain its binding affinity for various receptors and assess its biological activity. This information is vital for determining whether the observed effects of Cyproheptadine administration are solely due to the parent compound or a combined effect of the parent drug and its metabolites. For example, studies have investigated the disposition of both cyproheptadine and desmethylcyproheptadine (B50868) to understand their distribution and biotransformation in biological systems. nih.gov This line of inquiry is essential for building comprehensive structure-activity relationship (SAR) models and for interpreting preclinical and clinical data accurately. The "methylation effect," where the presence or absence of a methyl group can profoundly alter a molecule's biological properties, further underscores the importance of studying demethylated metabolites. mdpi.com

Scope and Significance of this compound in Preclinical Discovery

In the realm of preclinical discovery, the study of this compound is significant for its role in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of its parent drug. researchgate.net Preclinical research involves in vitro and in vivo studies that precede human trials, and a thorough understanding of a drug's metabolic pathway is a regulatory and scientific requirement. fda.gov

The investigation of Demethylcyproheptadine in animal models, such as rats, allows researchers to map its formation, distribution in various tissues, and subsequent elimination. nih.gov Such studies are critical for identifying potential species-specific differences in metabolism, which can have significant implications for the translation of animal data to humans. researchgate.net For instance, the discovery that certain epoxide metabolites of Cyproheptadine are formed in rats but not found in humans highlights the importance of detailed metabolite profiling. researchgate.net

The significance of this research lies in its contribution to building a complete safety and efficacy profile for the parent compound. By understanding the properties of its metabolites, scientists can better predict potential drug-drug interactions and explain variability in patient responses. The characterization of Demethylcyproheptadine is part of a necessary "de-risking" strategy in drug discovery, aiming to identify and understand all chemical entities that the body is exposed to following drug administration. researchgate.net

Research Findings on Cyproheptadine Metabolism

The following table summarizes the identified metabolites of Cyproheptadine from various research studies, providing context for the place of Demethylcyproheptadine in its metabolic pathway.

| Metabolite Name | Metabolic Reaction | Species Detected | Reference |

| Desmethylcyproheptadine | N-Demethylation | Human, Rat | tandfonline.comnih.gov |

| Cyproheptadine 10,11-epoxide | Epoxidation | Rat | tandfonline.comresearchgate.net |

| Desmethylcyproheptadine 10,11-epoxide | N-Demethylation & Epoxidation | Rat | tandfonline.comresearchgate.net |

| 2-hydroxycyproheptadine | Aromatic Hydroxylation | Fungal models | tandfonline.com |

| Quaternary ammonium (B1175870) glucuronide conjugate | Glucuronidation | Human | fda.govdrugs.com |

| Cyproheptadine N-oxide | N-Oxidation | Fungal models | tandfonline.com |

Pharmacological Profile of the Parent Compound: Cyproheptadine

| Receptor Target | Action | Significance | Reference |

| Histamine H1 | Antagonist / Inverse Agonist | Primary mechanism for anti-allergic effects | wikipedia.orgdrugbank.com |

| Serotonin 5-HT2A | Antagonist | Contributes to antiserotonergic effects, use in serotonin syndrome | wikipedia.orgdrugbank.com |

| Serotonin 5-HT2B | Antagonist | May be involved in antimigraine effects | wikipedia.org |

| Muscarinic acetylcholine (B1216132) receptors | Antagonist | Underlies anticholinergic effects | wikipedia.orgnih.gov |

| Dopamine (B1211576) receptors | Antagonist (at higher concentrations) | Contributes to sedative effects | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N.ClH/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17;/h1-10,21H,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRAIDUOUNVWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Chemistry Research

Chemical Synthesis Pathways for Demethylcyproheptadine Hydrochloride

The primary route for the chemical synthesis of Demethylcyproheptadine is the N-demethylation of its precursor, Cyproheptadine (B85728). nih.gov This transformation focuses on the selective removal of the methyl group from the nitrogen atom of the piperidine (B6355638) ring. Various methods developed for the N-dealkylation of tertiary amines can be applied.

Classical methods for N-demethylation include the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to form a cyanamide (B42294) intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the secondary amine, Demethylcyproheptadine. nih.gov Another common approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The reaction with ACE-Cl, for instance, forms a carbamate (B1207046) intermediate which can be subsequently cleaved, often by methanolysis, to provide the desired demethylated product with high efficiency.

More contemporary and "greener" synthetic methodologies are also applicable. These include:

Photocatalytic N-demethylation: Utilizes visible light and an organic photosensitizer to generate reactive oxygen species that selectively oxidize the N-methyl group, leading to its removal. researchgate.net This method avoids the use of toxic and corrosive reagents.

Electrochemical N-demethylation: This method employs an electrochemical cell to achieve oxidation at the N-methyl group, typically forming an iminium intermediate that is subsequently hydrolyzed to the secondary amine. rsc.org This approach offers high selectivity and avoids bulk chemical oxidants. rsc.org

Following the N-demethylation of Cyproheptadine to yield the free base (Demethylcyproheptadine), treatment with hydrochloric acid (HCl) in a suitable solvent like ether or isopropanol (B130326) affords the target compound, this compound. nih.gov

Precursor Chemistry and Reaction Optimization Techniques

The immediate and most crucial precursor for the synthesis of Demethylcyproheptadine is Cyproheptadine . clearsynth.com The efficiency of the conversion to Demethylcyproheptadine is highly dependent on the optimization of the chosen N-demethylation reaction conditions.

Reaction optimization is a critical process aimed at maximizing yield and purity while minimizing reaction time and the formation of byproducts. acs.org For a given N-demethylation pathway, several parameters are systematically varied.

Key optimization parameters include:

Reagent Stoichiometry: The molar ratio of the demethylating agent (e.g., ACE-Cl or BrCN) to the Cyproheptadine substrate is critical. An excess of the reagent can lead to side reactions, while an insufficient amount results in incomplete conversion.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: Temperature affects the rate of both the desired reaction and potential side reactions. Optimization involves finding a balance where the primary reaction proceeds efficiently without significant degradation or byproduct formation.

Reaction Time: Monitoring the reaction over time using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion before side reactions become prominent.

An example of a reaction optimization table for a hypothetical N-demethylation is presented below.

| Entry | Demethylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | ACE-Cl (1.2 eq) | DCM | 0 to 25 | 4 | 75 |

| 2 | ACE-Cl (1.5 eq) | DCM | 0 to 25 | 4 | 92 |

| 3 | ACE-Cl (1.5 eq) | Acetonitrile | 0 to 25 | 4 | 85 |

| 4 | ACE-Cl (1.5 eq) | DCM | 40 | 2 | 90 (with impurities) |

Stereochemical Considerations in Synthetic Route Design

The molecular structure of Cyproheptadine consists of a dibenzo[a,d]cycloheptene tricyclic system attached to a piperidine ring. The core tricyclic ring system of Cyproheptadine is achiral, meaning it does not have a stereocenter. The double bond connecting the tricyclic system to the piperidine ring prevents rotation, but it does not create stereoisomers in this context.

The key synthetic transformation to produce Demethylcyproheptadine—the N-demethylation of the piperidine ring—does not introduce any new chiral centers into the molecule. The reaction occurs at the nitrogen atom, which is not a stereogenic center in the reactant or the product. Therefore, the synthesis of Demethylcyproheptadine from Cyproheptadine does not typically require consideration of stereoisomer formation or separation. The resulting Demethylcyproheptadine is also an achiral molecule. Stereochemical considerations would only become relevant if further derivatization of the Demethylcyproheptadine molecule were to create a stereocenter.

Development of Isotopic Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies. nih.gov The development of isotopic analogs of Demethylcyproheptadine and its precursor, Cyproheptadine, is crucial for elucidating metabolic pathways and for quantitative bioanalysis.

Studies have utilized ¹⁴C-labeled Cyproheptadine to trace its distribution and metabolism in biological systems, confirming that N-demethylation is a significant metabolic route in humans. nih.govfda.gov The radioactivity allows for the tracking of all drug-related material, including the parent drug and its metabolites like Demethylcyproheptadine.

For quantitative analysis, such as using LC-MS, stable isotope-labeled analogs of Demethylcyproheptadine are often synthesized for use as internal standards. These analogs have a higher molecular weight due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) but exhibit nearly identical chemical and physical properties to the unlabeled compound. nih.gov

The synthesis of a deuterated analog of Demethylcyproheptadine could be achieved through several routes. For example, a deuterated version of Cyproheptadine could be synthesized and then demethylated. Alternatively, Demethylcyproheptadine could undergo N-alkylation using a deuterated methylating agent (e.g., deuterated iodomethane, CD₃I) to produce deuterated Cyproheptadine, or other labeled alkyl groups could be introduced. Stable isotope labeling can also be achieved using reagents like deuterated formaldehyde (B43269) in reductive amination reactions. nih.gov

Below is a table of common reagents used for isotopic labeling.

| Isotope | Labeling Reagent | Application |

|---|---|---|

| Deuterium (²H or D) | Deuterated Iodomethane (CD₃I) | Synthesis of D₃-Cyproheptadine |

| Deuterium (²H or D) | Sodium borodeuteride (NaBD₄) | Reduction with deuterium incorporation |

| Carbon-13 (¹³C) | ¹³C-labeled Iodomethane (¹³CH₃I) | Synthesis of ¹³C-Cyproheptadine |

| Carbon-14 (¹⁴C) | ¹⁴C-labeled Iodomethane (¹⁴CH₃I) | Radiolabeling for metabolism studies |

Receptor Pharmacology and Molecular Interaction Studies

Quantitative Receptor Binding Characterization

Quantitative characterization of the binding of Demethylcyproheptadine Hydrochloride to various receptors is not extensively documented. While its parent compound, cyproheptadine (B85728), is well-studied, specific binding data for its demethylated metabolite is sparse.

Radioligand Binding Assays: Saturation, Competition, and Kinetic Analyses

Specific data from radioligand binding assays, including saturation, competition, and kinetic analyses for this compound, are not widely reported in the scientific literature. General findings suggest that the receptor binding affinity of Demethylcyproheptadine is significantly lower than that of cyproheptadine, estimated to be approximately 10% of the parent drug's affinity. It has also been noted that Desmethylcyproheptadine (B50868) has a reduced affinity for serotonergic and histaminergic receptors compared to cyproheptadine. However, precise equilibrium dissociation constants (Kd), inhibitor concentration (Ki) values, and receptor density (Bmax) from such assays are not available to be presented in a detailed data table.

Receptor Binding Affinity of Demethylcyproheptadine

| Receptor Target | Radioligand | Tissue/Cell Line | Assay Type | Ki (nM) | Bmax (fmol/mg protein) | Hill Slope (nH) |

|---|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Label-Free Biosensor-Based Receptor Binding Methodologies

There is no available information in the reviewed scientific literature regarding the use of label-free biosensor-based methodologies, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI), to characterize the binding of this compound to its putative molecular targets.

Identification and Functional Characterization of Putative Molecular Targets

The identification and functional characterization of the molecular targets of this compound are not as thoroughly elucidated as for its parent compound. The available data points to some activity, but a comprehensive profile is lacking.

G-Protein Coupled Receptors (GPCRs) and Downstream Signaling Pathways

While it is known that Demethylcyproheptadine is a metabolite of the potent serotonin (B10506) and histamine (B1213489) receptor antagonist cyproheptadine, its own activity at these and other G-Protein Coupled Receptors (GPCRs) is not well-defined. One study has shown that both cyproheptadine and Demethylcyproheptadine can directly suppress the release of adrenocorticotrophin (ACTH) and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the pituitary gland in vitro. This effect was not reversed by serotonin, suggesting a mechanism that may be independent of serotonin receptor antagonism. Detailed studies on its effects on downstream signaling pathways, such as modulation of cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium levels, have not been found in the literature.

Functional Activity of Demethylcyproheptadine at GPCRs

| Receptor | Cell Line | Functional Assay | Agonist/Antagonist/Inverse Agonist | EC50/IC50 (nM) | Emax (% of control) |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Ligand-Gated and Voltage-Gated Ion Channels

There is a notable absence of published research investigating the effects of this compound on ligand-gated and voltage-gated ion channels. Consequently, there is no data available to report on its potential modulatory activity on these important physiological targets.

Neurotransmitter Transporters

Specific studies examining the interaction of this compound with neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are not available in the current body of scientific literature. Therefore, its potential to inhibit or otherwise modulate the function of these transporters remains uncharacterized.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of cyproheptadine and its derivatives is intrinsically linked to their specific three-dimensional structure. nih.govdoi.org Structure-activity relationship (SAR) studies on this chemical family reveal that the rigid, butterfly-like molecular conformation is critical for potent activity at certain biological targets. nih.govdoi.org This conformation consists of a bent tricyclic dibenzosuberene system and a chair-form N-methylpiperidine ring. nih.govdoi.org

Investigations into derivatives of cyproheptadine have demonstrated that even minor alterations to this core structure can lead to a significant loss of activity. nih.gov For instance, modifying the 10,11-olefinic bond within the tricyclic ring, such as through reduction to a saturated bond, generally results in a drastic decrease in inhibitory activity against enzymes like the histone methyltransferase Set7/9. nih.govdoi.org This highlights the importance of the rigidity conferred by the double bond in maintaining the optimal shape for target interaction. nih.govdoi.org Similarly, derivatives where the central ring is absent exhibit lower potency, a phenomenon attributed to increased conformational flexibility which "dilutes" the population of the active conformer. nih.gov

The following table summarizes the inhibitory activity of cyproheptadine and a key derivative against the enzyme Set7/9, illustrating the impact of structural modification. doi.org

| Compound | Structural Modification (from Cyproheptadine) | IC50 (µM) |

| Cyproheptadine (1a) | - | 3.4 |

| Derivative with Oxygen substitution (3a) | Tricyclic 'C' atom replaced with 'O' | Slight decrease in activity |

| Derivative with Sulfur substitution (4a) | Tricyclic 'C' atom replaced with 'S' | 4.3 |

| Derivative with saturated bond (2a) | 10,11-olefinic bond is saturated | Greatly decreased activity |

| Derivative with direct linkage (5a) | Central ring has direct linkage | Greatly decreased activity |

Data derived from a study on the inhibition of histone methyltransferase Set7/9. doi.org

These findings underscore that the specific steric and electronic properties of the cyproheptadine scaffold are finely tuned for its biological effects, with the rigid tricyclic system being a key determinant of its potency. nih.govdoi.orgnih.gov

Allosteric Modulation and Target Engagement in Preclinical Models

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.orgfrontiersin.org This binding event changes the receptor's conformation, thereby altering its response to the primary agonist. wikipedia.org These modulators can enhance the receptor's response (positive allosteric modulators, or PAMs), decrease it (negative allosteric modulators, or NAMs), or have no effect on their own while blocking other modulators (neutral allosteric modulators). wikipedia.orgfrontiersin.org This mechanism offers the potential for more selective and nuanced pharmacological effects compared to direct agonists or antagonists. nih.gov

In preclinical models, the parent compound cyproheptadine has been shown to engage with specific cellular signaling pathways. Research on cortical neurons demonstrated that intracellularly delivered cyproheptadine increases the delayed rectifier K+ current (IK). nih.gov This effect was found to be independent of its well-known activity at serotonin and histamine receptors. nih.gov Further investigation revealed that this modulation of the ion channel was achieved by reducing the activity of protein kinase A (PKA). nih.gov

The mechanism of target engagement was traced to the sigma-1 receptor. The effect of cyproheptadine on the K+ current was blocked by sigma-1 receptor antagonists and significantly reduced by siRNA knockdown of the receptor. nih.gov Conversely, a sigma-1 receptor agonist mimicked the effects of cyproheptadine. nih.gov This evidence suggests that cyproheptadine engages the sigma-1 receptor, which then couples to a Gi-protein pathway to modulate the activity of PKA, ultimately resulting in an enhanced IK. nih.gov This demonstrates a specific mechanism of target engagement in a preclinical model, where the compound modulates a key intracellular signaling pathway via the sigma-1 receptor. nih.gov

Biochemical Metabolism and Pharmacokinetic Pathway Elucidation

In Vitro and Ex Vivo Metabolic Transformation Pathways of Demethylcyproheptadine Hydrochloride

The biotransformation of Demethylcyproheptadine, itself a primary metabolite of the drug Cyproheptadine (B85728), involves a series of enzymatic processes designed to increase its polarity and facilitate its excretion from the body. nih.gov These transformations are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Cytochrome P450 (CYP) Isoenzyme-Mediated Metabolism

Phase I metabolism is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for catalyzing oxidative reactions. mdpi.com While the specific CYP isoenzymes responsible for the metabolism of Demethylcyproheptadine have not been definitively identified in published literature, inferences can be drawn from its parent compound, Cyproheptadine, and similar chemical structures. The N-demethylation of Cyproheptadine to form Demethylcyproheptadine points to the involvement of major drug-metabolizing enzymes.

CYP2D6 and CYP3A4 are two of the most significant enzymes in drug metabolism, collectively responsible for the biotransformation of a vast majority of therapeutic agents. mdpi.comcambridgemedchemconsulting.com Studies on other drugs that undergo N-demethylation have often identified CYP2D6 as the primary catalyst, particularly for compounds active in the central nervous system. nih.gov Therefore, it is highly probable that CYP2D6, and potentially other isoforms like CYP1A2 or members of the CYP3A family, are involved in the further metabolism of Demethylcyproheptadine through oxidative pathways, such as hydroxylation or epoxidation. nih.gov

Phase II Conjugation Reactions

Following Phase I oxidation, or if the molecule already possesses a suitable functional group, Demethylcyproheptadine is expected to undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the compound, thereby promoting its renal or biliary excretion. nih.gov The primary enzymes mediating these pathways are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. nih.govnih.gov

Studies on the parent compound, Cyproheptadine, have shown that glucuronidation is a major metabolic pathway in humans. nih.gov The principal metabolite of Cyproheptadine found in urine has been identified as a quaternary ammonium (B1175870) glucuronide conjugate. nih.gov This indicates a high capacity of the UGT enzyme system to process this chemical scaffold. It is therefore highly likely that Demethylcyproheptadine, which contains a secondary amine and sites for potential hydroxylation, is also a substrate for UGT enzymes, leading to the formation of glucuronide conjugates. Sulfation is another common pathway for phenolics, alcohols, and aromatic amines, representing another potential route for the Phase II metabolism of Demethylcyproheptadine and its hydroxylated metabolites. cambridgemedchemconsulting.comnih.gov

Identification and Characterization of Primary and Secondary Metabolites

The metabolic cascade of a drug involves the formation of primary, secondary, and sometimes tertiary metabolites. Demethylcyproheptadine is itself a primary metabolite of Cyproheptadine, formed through N-demethylation.

Further biotransformation of Demethylcyproheptadine leads to the formation of secondary metabolites . Research in rat models has successfully identified at least one significant secondary metabolite:

Desmethylcyproheptadine-10,11-epoxide (DMCPH-epoxide) : This metabolite is formed through the oxidation of the dibenzocycloheptene ring of Demethylcyproheptadine. nih.gov The formation of an epoxide is a classic Phase I metabolic reaction, often mediated by CYP enzymes, and represents a key step in the detoxification pathway of the molecule. nih.gov

The table below summarizes the key metabolites in this pathway.

| Metabolite Classification | Compound Name | Precursor | Metabolic Reaction |

| Primary Metabolite | Demethylcyproheptadine | Cyproheptadine | N-Demethylation |

| Secondary Metabolite | Desmethylcyproheptadine-10,11-epoxide | Demethylcyproheptadine | Epoxidation |

Influence of Genetic Polymorphisms on this compound Metabolism

Genetic polymorphisms, which are variations in the DNA sequence of genes, can significantly alter the function of drug-metabolizing enzymes and lead to marked inter-individual differences in drug response. nih.gov The gene encoding for the CYP2D6 enzyme is known to be highly polymorphic, with over 70 identified allelic variants. nih.gov

These genetic variations result in distinct population phenotypes with varying metabolic capacities:

Poor Metabolizers (PMs) : Individuals with two non-functional alleles, leading to a deficient or absent enzyme activity.

Intermediate Metabolizers (IMs) : Heterozygous individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles.

Extensive (Normal) Metabolizers (EMs) : The reference phenotype, carrying two functional alleles.

Ultrarapid Metabolizers (UMs) : Individuals with multiple copies of the functional CYP2D6 gene, leading to extremely high enzyme activity. nih.gov

Given that CYP2D6 is a primary candidate for the metabolism of Demethylcyproheptadine, these genetic polymorphisms are expected to have a profound impact on its pharmacokinetics. For instance, in a Poor Metabolizer, the clearance of Demethylcyproheptadine would likely be significantly reduced, leading to higher plasma concentrations and prolonged exposure. Conversely, in an Ultrarapid Metabolizer, the compound would be cleared much more quickly, potentially reducing its systemic availability. This variability is of high clinical relevance for many psychotropic drugs that are substrates of CYP2D6. nih.gov

| CYP2D6 Phenotype | Genotype Example | Resulting Enzyme Activity | Predicted Impact on Demethylcyproheptadine Metabolism |

|---|---|---|---|

| Poor Metabolizer (PM) | Two non-functional alleles | Absent or greatly reduced | Significantly decreased clearance, higher exposure |

| Intermediate Metabolizer (IM) | One functional, one non-functional allele | Decreased | Moderately decreased clearance |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles | Normal | Normal clearance and exposure |

| Ultrarapid Metabolizer (UM) | Gene duplication of functional alleles | Increased | Significantly increased clearance, lower exposure |

Transport Mechanisms Across Biological Barriers

The ability of Demethylcyproheptadine to exert effects on the central nervous system (CNS) necessitates its transport across the highly selective blood-brain barrier (BBB). The movement of drugs across this barrier is governed by a complex interplay of passive diffusion and active transport systems. nih.govnih.gov

The BBB is characterized by efflux transporters from the ATP-binding cassette (ABC) superfamily, which actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream. nih.gov P-glycoprotein (P-gp, encoded by the ABCB1 gene) is one of the most important of these transporters. wikipedia.org It is highly likely that Demethylcyproheptadine is a substrate for P-gp, which would limit its net accumulation in the brain. nih.govwikipedia.org

Conversely, uptake transporters from the Solute Carrier (SLC) superfamily can facilitate the entry of substances into the brain. researchgate.net While specific uptake transporters for Demethylcyproheptadine have not been identified, various organic anion and cation transporters are expressed at the BBB and are responsible for the transport of a wide range of molecules. semanticscholar.org Studies in rats have shown that metabolites of the parent drug, Cyproheptadine, are found in the fetal brain, confirming that compounds in this family can indeed cross biological barriers like the BBB and placenta. nih.gov

Integration within Cellular and Systemic Metabolic Networks

Following its formation from Cyproheptadine, primarily in the liver, Demethylcyproheptadine enters systemic circulation. mdpi.com From there, it is distributed to various tissues. Studies on the parent compound show wide distribution, with particularly high concentrations found in the lungs and kidneys, suggesting these organs may play a role in the compound's disposition and elimination. researchgate.net The liver remains the central hub for metabolism, where both Phase I and Phase II reactions occur, converting the compound into more readily excretable forms. mdpi.com

The interplay between metabolic enzymes (like CYPs and UGTs) and transporters (like P-gp) within hepatocytes and other cells, such as intestinal enterocytes and renal tubule cells, is critical. nih.gov For instance, after being metabolized in a liver cell, a conjugated metabolite can be actively transported out into the bile or back into the blood for renal excretion. This integrated network ensures the efficient processing and removal of xenobiotics like Demethylcyproheptadine from the body, with the rate and pathway balance being influenced by factors such as genetic makeup and potential drug-drug interactions.

Preclinical Mechanistic Studies and Pharmacodynamics

In Vitro Cellular Mechanistic Investigations

Cellular Signaling Cascade Modulation

No specific studies detailing the modulation of cellular signaling cascades by Demethylcyproheptadine Hydrochloride have been identified in the public domain. Research in this area would typically involve treating specific cell lines with the compound and subsequently analyzing key signaling pathways to understand its mechanism of action at the cellular level.

Gene Expression and Proteomic Profiling in Response to this compound

There are no available reports on the gene expression or proteomic profiling of cells in response to treatment with this compound. Such studies, often employing techniques like microarray or RNA-sequencing for gene expression and mass spectrometry for proteomics, are crucial for identifying the molecular targets and pathways affected by a compound. nih.gov

Ex Vivo Tissue-Based Mechanistic Characterization

Detailed information regarding the ex vivo tissue-based mechanistic characterization of this compound is not present in the available scientific literature. This type of research would typically utilize fresh tissue samples to study the compound's effects in a more physiologically relevant context outside of a living organism.

In Vivo Preclinical Model-Based Mechanistic Elucidation

Specific in vivo studies in preclinical models to elucidate the mechanisms of this compound have not been reported. These studies are fundamental for understanding the compound's biological effects in a whole-animal system.

Target Engagement and Occupancy in Animal Models

There is no available data on the target engagement and occupancy of this compound in animal models. These studies are critical for confirming that the compound interacts with its intended molecular target in a living organism and for understanding the relationship between target binding and pharmacological effect. nih.gov

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic biomarkers for this compound have not been described in the scientific literature. Pharmacodynamic biomarkers are essential for measuring the biological effect of a drug and are a key component of drug development. nih.govveedalifesciences.comfda.govnih.gov

Interactions with Endogenous Biochemical Systems

The biological activity of a compound is intrinsically linked to its interactions with the body's complex network of biochemical systems. For this compound, these interactions primarily involve metabolic enzymes and receptor systems, which dictate its metabolic fate and pharmacological effects.

Metabolism via Cytochrome P450 Enzymes

The transformation of cyproheptadine (B85728) to demethylcyproheptadine is a critical metabolic step. In humans, this N-demethylation process has been identified as a key metabolic pathway. nih.gov While the precise cytochrome P450 (CYP) isoenzymes responsible for this specific reaction in humans have not been definitively elucidated in the available preclinical literature, the metabolism of many drugs involving N-demethylation often involves key CYP enzymes such as those in the CYP3A and CYP2C families. nih.gov For instance, studies on other compounds have shown the involvement of CYP3A4, CYP2C9, and CYP2C19 in N-demethylation processes. nih.gov The metabolism of cyproheptadine is known to occur predominantly in the liver. wikipedia.orgopenanesthesia.org

A study utilizing the fungus Cunninghamella elegans, a model system often used to predict mammalian drug metabolism, demonstrated that cyproheptadine is extensively biotransformed into several metabolites, including N-desmethylcyproheptadine. This transformation was significantly inhibited by known cytochrome P450 inhibitors, strongly suggesting the involvement of CYP enzymes in the N-demethylation of cyproheptadine.

| Metabolite | Metabolic Pathway | Enzyme System Implicated (Model System) |

| N-desmethylcyproheptadine | N-demethylation | Cytochrome P450 |

Receptor Binding Profile

The pharmacodynamic effects of this compound are determined by its affinity for and activity at various neurotransmitter receptors. While direct and comprehensive receptor binding data for demethylcyproheptadine is limited in publicly available research, the profile of its parent compound, cyproheptadine, offers valuable insights. Cyproheptadine is known for its potent antagonism at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. wikipedia.orgdrugbank.com It also exhibits high affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov

Preclinical studies on cyproheptadine derivatives have explored their interactions with various receptors. For example, cyproheptadine itself has been shown to possess inhibitory activity at L-type and N-type calcium channels. However, it is not specified whether this activity is retained or altered in its demethylated metabolite.

Given that demethylation can sometimes alter the receptor binding affinity and selectivity of a compound, further research is necessary to fully characterize the specific receptor binding profile of this compound. Such studies would be crucial in understanding its unique pharmacological properties and potential therapeutic applications.

| Receptor Target (of Parent Compound Cyproheptadine) | Interaction |

| Histamine H1 Receptor | Antagonist |

| Serotonin 5-HT2A Receptor | Antagonist |

| Serotonin 5-HT2C Receptor | Antagonist |

| Muscarinic Acetylcholine Receptors | High Affinity |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating Demethylcyproheptadine from its parent compound, Cyproheptadine (B85728), and other metabolites or endogenous interferences. The choice of technique depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase (RP) configuration, is a widely used and robust technique for the analysis of Demethylcyproheptadine Hydrochloride. Method development focuses on optimizing the separation of the analyte from structurally similar compounds.

A typical RP-HPLC method involves a C8 or C18 stationary phase. The mobile phase is generally a mixture of an aqueous buffer (like potassium phosphate (B84403) or sodium acetate) and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). nih.govtapchidinhduongthucpham.org.vnnih.gov The ratio of these components can be delivered in an isocratic (constant) or gradient (varied) manner to achieve optimal separation. For instance, an isocratic method using a C8 column with a mobile phase of 0.05 M potassium phosphate buffer and methanol (35:65, v/v) at a pH of 4.5 has been shown to effectively separate Cyproheptadine from its related substances. nih.govtapchidinhduongthucpham.org.vnnih.gov

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure reliability. tapchidinhduongthucpham.org.vn Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). nih.gov Accuracy is often reported as percent recovery, which should be close to 100%, while precision is measured by the relative standard deviation (RSD), which should ideally be less than 2%. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Cyproheptadine and Related Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reverse-Phase C8 | Reverse-Phase C18 |

| Mobile Phase | 0.05 M KH2PO4 : Methanol (35:65, v/v), pH 4.5 | 0.04M Na2HPO4 : Methanol (40:60, v/v) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 2.0 mL/min | 0.8 mL/min |

| Detection (UV) | 245 nm | 287 nm |

| Reference | nih.govtapchidinhduongthucpham.org.vnnih.gov | nih.gov |

Gas Chromatography (GC) is another powerful technique for analyzing metabolites, particularly after their isolation from biological samples. nih.gov For non-volatile or thermally labile compounds like Demethylcyproheptadine, derivatization is a critical step to increase volatility and thermal stability, making them suitable for GC analysis. nih.gov A common approach involves creating trifluoroacyl derivatives. nih.gov

The analysis is typically performed using a GC system coupled to a mass spectrometer (GC-MS). nih.gov Samples, following extraction (e.g., solid-phase extraction) and derivatization, are injected into the GC, where they are vaporized and carried by an inert gas (like helium or nitrogen) through a long capillary column (e.g., a DB-5MS column). gcms.czyoutube.com Separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase lining the column. youtube.com Compounds with lower boiling points generally elute faster. youtube.com The MS detector then ionizes and fragments the eluted compounds, providing mass information for identification and quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which provides a dramatic increase in separation efficiency. nih.govscribd.com

The enhanced efficiency of UPLC allows for much faster analysis times, often reducing a 30-minute HPLC run to under 5 minutes, without compromising the quality of the separation. nih.gov For the analysis of Demethylcyproheptadine, a UPLC system coupled with mass spectrometry (UPLC-MS/MS) is particularly effective. nih.govnih.gov Methods often employ C18 columns with particle sizes around 1.7-1.8 µm and can use rapid gradient elution with mobile phases like acetonitrile and water containing formic acid to achieve separation in just a few minutes. tapchidinhduongthucpham.org.vnnih.gov This high-throughput capability is invaluable in research settings where large numbers of samples need to be analyzed.

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry is an indispensable tool in modern bioanalysis, providing unparalleled sensitivity and specificity for the detection and structural elucidation of drug metabolites.

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive detection technique frequently coupled with liquid chromatography (LC-MS/MS). researchgate.net It involves multiple stages of mass analysis to establish a structural fingerprint of the analyte. youtube.comyoutube.com In the first stage, the precursor ion (the ionized molecule of interest, e.g., protonated Demethylcyproheptadine) is selected. youtube.com This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. youtube.com The resulting product ions are then analyzed in the second stage of mass spectrometry. youtube.com

This process, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally selective because it monitors a specific transition from a precursor ion to a product ion. tapchidinhduongthucpham.org.vnnih.gov For Cyproheptadine, characteristic transitions such as m/z 288.1 → 96.1 and m/z 288.1 → 191.2 are monitored. tapchidinhduongthucpham.org.vnnih.gov For its N-demethylated metabolite, Demethylcyproheptadine, a different precursor ion with a lower mass would be selected, which would then yield its own unique set of fragment ions upon collision-induced dissociation, creating a distinct "fingerprint" for unambiguous detection even in complex matrices. researchgate.net

Table 2: Example LC-MS/MS Transitions for Cyproheptadine

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Cyproheptadine | 288.1 | 96.1 | 191.2 |

| Diphenylpyraline (IS) | 282.1 | 167.2 | 116.3 |

| Reference | nih.gov |

IS: Internal Standard

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). gcms.cz This capability is a powerful tool for the unambiguous identification of unknown metabolites. gcms.cz While standard MS can distinguish ions based on their nominal mass (to the nearest integer), HRMS can differentiate between two molecules that have the same nominal mass but different elemental compositions (isobaric compounds). nih.gov

For example, by measuring the mass of a metabolite ion to four or five decimal places, HRMS allows for the confident determination of its elemental formula. nih.govyoutube.com This is crucial in metabolite identification studies, where a metabolite and an unrelated endogenous compound might be isobaric. By comparing the experimentally measured accurate mass with the theoretical mass calculated from a proposed chemical formula for Demethylcyproheptadine, researchers can confirm its identity with a very high degree of certainty. gcms.cz This technique, combined with the analysis of fragmentation patterns, represents the gold standard for the structural elucidation of novel metabolites. gcms.cz

Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Screening

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that enables the direct, high-throughput analysis of samples in the open air with minimal preparation. pnas.orgwikipedia.org This method is particularly well-suited for the rapid screening and imaging of pharmaceuticals and their metabolites directly from biological tissues. nih.gov The technique utilizes a charged solvent spray directed at a sample surface, which desorbs and ionizes analytes that are then drawn into a mass spectrometer for analysis. wikipedia.org

In the context of drug metabolism studies, DESI-MS allows for the spatial mapping of a parent drug and its metabolites. For instance, studies on other pharmaceutical compounds, such as the antipsychotic drug clozapine, have successfully used DESI-MS to image and differentiate between the parent drug and its N-desmethyl metabolite in tissue sections. nih.gov This application serves as a direct methodological analogue for the study of Demethylcyproheptadine, which is the N-demethylated metabolite of Cyproheptadine. nih.gov By scanning tissue sections, DESI-MS can generate detailed ion images, providing information on the distribution and relative abundance of both the parent compound and Demethylcyproheptadine simultaneously. pnas.orgacs.org This capability is crucial for high-throughput screening in toxicological and pharmacokinetic studies, offering a significant advantage over methods that require extensive sample extraction and chromatographic separation. acs.orgnih.gov

Spectroscopic and Spectrometric Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. psu.edu It is a fundamental technique for the quantitative analysis of pharmaceutical compounds.

While specific UV-Vis absorption data for this compound is not prominently detailed in reviewed literature, extensive data exists for its parent compound, Cyproheptadine Hydrochloride. An aqueous solution of Cyproheptadine Hydrochloride is colorless and exhibits a characteristic UV absorption maximum (λmax) at approximately 286 nm in an acidic solution and 284 nm in an alkaline solution. lew.ro The tricyclic ring system common to both molecules is the primary chromophore responsible for this absorption. Analysis of Demethylcyproheptadine would be expected to show a similar absorption profile, though slight shifts in the λmax could occur due to the electronic effects of N-demethylation. Extractive spectrophotometric methods have also been developed for Cyproheptadine, shifting the absorption into the visible range to avoid interference from other UV-absorbing compounds. lew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including drug metabolites. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about a molecule's carbon-hydrogen framework.

In the analysis of Cyproheptadine and its metabolites, NMR is used to confirm structural identity. Studies on the metabolism of Cyproheptadine have utilized NMR, in conjunction with other spectrometric techniques, to identify metabolites and confirm structural changes such as N-demethylation. nih.gov The key differentiating feature in an NMR spectrum of Demethylcyproheptadine compared to its parent compound would be the absence of the signal corresponding to the N-methyl group protons. This allows for unambiguous confirmation of the metabolite's structure. While detailed 1H and 13C NMR spectral data for this compound are not specified in the reviewed literature, the methodology remains a standard and essential step for its structural verification in research settings. nih.govnih.gov

Method Validation for Quantitative Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. youtube.com For quantitative applications involving this compound, validation would ensure the reliability, accuracy, and precision of the obtained results.

Specificity, Selectivity, and Interference Assessment

Specificity and selectivity refer to the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components, such as its parent compound, other metabolites, or matrix components. In the analysis of Demethylcyproheptadine, it is crucial to employ a method that can distinguish it from Cyproheptadine.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique to achieve this separation. nih.govijper.org By optimizing the stationary phase (e.g., a C8 or C18 column), mobile phase composition, and detector settings, a chromatographic method can resolve Demethylcyproheptadine from Cyproheptadine and other potential interferences. nih.govijper.org The validation of such a method would involve analyzing spiked samples to demonstrate that the signal for Demethylcyproheptadine is not affected by the presence of the parent drug, ensuring the method's selectivity for quantitative analysis in complex biological matrices like plasma or urine. nih.gov

Linearity, Range, and Calibration Curve Optimization

Linearity is the ability of a method to elicit test results that are directly proportional to the analyte concentration within a given range. This is a critical parameter for quantitative analysis. While specific linearity data for this compound is not available in the surveyed literature, data for the parent compound, Cyproheptadine Hydrochloride, has been established through various spectrophotometric methods. This information serves as a reference for the type of validation that would be required for its N-demethylated metabolite.

The table below summarizes the linearity parameters from several validated extractive spectrophotometric methods for Cyproheptadine Hydrochloride. lew.ro Optimization of a calibration curve involves selecting an appropriate concentration range and using a regression model (typically linear) to describe the relationship between instrument response and concentration.

Linearity Data for Cyproheptadine Hydrochloride via Spectrophotometric Methods

| Method | Linear Range (µg/mL) | Correlation Coefficient (r) |

| Method A (Ion-pair with Alizarin Red S, measured at 425 nm) | 15–45 | Not specified, but described as a "good linear relationship" |

| Method B (Ion-pair with Alizarin Red S, measured at 524 nm) | 9–43 | Not specified, but described as a "good linear relationship" |

| Method C (Ion-pair with Alizarin Red S, measured at 560 nm) | 2.5–18 | Not specified, but described as a "good linear relationship" |

This interactive table provides validated linearity ranges for the parent compound, Cyproheptadine Hydrochloride. The data is derived from extractive spectrophotometric methods using Alizarin Red S as an ion-pairing agent. lew.ro

Limits of Detection (LOD) and Quantification (LOQ) Determination

The limits of detection (LOD) and quantification (LOQ) are fundamental parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, specific LOD and LOQ values would be determined during the validation of a new analytical method. These values are critical for ensuring the sensitivity of the assay, particularly when analyzing biological samples where concentrations may be very low.

While specific validated LOD and LOQ values for this compound are not widely published, the determination for its parent compound, cyproheptadine, can provide an illustrative example. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for cyproheptadine in pharmaceutical formulations reported an LOD of 0.86 ng/mL and an LOQ of 0.98 ng/mL. nih.gov It is anticipated that a similarly sensitive method for this compound would yield comparable low ng/mL detection and quantification limits, essential for pharmacokinetic and metabolic studies. The estimation of these limits is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or through the statistical analysis of the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative Analytical Method Detection and Quantification Limits

| Parameter | Typical Method | Expected Range for this compound |

| Limit of Detection (LOD) | LC-MS/MS | Low ng/mL |

| Limit of Quantification (LOQ) | LC-MS/MS | Low ng/mL |

| Note: Specific values for this compound require experimental validation. |

Accuracy, Precision, and Reproducibility Evaluations

The evaluation of accuracy, precision, and reproducibility is a cornerstone of analytical method validation, ensuring the reliability of the obtained results.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. For bioanalytical methods, the mean value should be within ±15% of the nominal value, except at the LOQ, where it should not deviate by more than ±20%. fda.gov

Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The CV should not exceed 15% for QC samples, and 20% at the LOQ. fda.gov

Reproducibility assesses the precision between different laboratories and is a key consideration for the transfer of an analytical method.

For a related compound, cyproheptadine hydrochloride, a validated high-performance liquid chromatographic (HPLC) method demonstrated an accuracy of 100.48% with repeatability and intermediate precision results showing an RSD of less than 2%. bohrium.com A validated analytical method for this compound would be expected to meet similarly stringent acceptance criteria as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). fda.gov

Table 2: Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | Low, Medium, High QC | Mean value ±15% of nominal |

| LLOQ | Mean value ±20% of nominal | |

| Precision (CV/RSD) | Low, Medium, High QC | ≤15% |

| LLOQ | ≤20% | |

| Source: Based on FDA Guidance on Bioanalytical Method Validation. fda.gov |

Robustness and Stability Testing of Analytical Assays

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature.

Stability testing is crucial to ensure that the concentration of this compound in a sample remains unchanged during the entire analytical process, from sample collection to final analysis. This involves evaluating the stability of the analyte in the biological matrix under different storage and handling conditions:

Freeze-thaw stability: Assesses the stability after repeated freezing and thawing cycles.

Short-term stability: Evaluates stability at room temperature for a specified period.

Long-term stability: Determines stability under frozen storage conditions over an extended period.

Stock solution stability: Confirms the stability of the standard solutions used for calibration and quality control.

Post-preparative stability: Assesses the stability of the processed samples in the autosampler.

Sample Preparation and Matrix Effects in Biological Research Samples

Advanced Extraction and Clean-up Procedures

The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases. It is effective but can be labor-intensive.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away. SPE is highly efficient and can be automated.

Protein Precipitation (PPT): A simpler technique where a solvent is added to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.

The choice of extraction method depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of this compound. For complex matrices, a combination of these techniques may be employed to achieve the desired level of cleanliness and minimize matrix effects, which are the alteration of the analytical signal due to co-eluting endogenous components.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis where volatility and thermal stability are crucial. This compound, containing a secondary amine group, is a candidate for derivatization. Common strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form more volatile and thermally stable derivatives.

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Derivatization can significantly enhance the sensitivity and selectivity of GC-MS methods by producing fragments that are characteristic of the analyte, aiding in its identification and quantification. The choice of the derivatizing agent depends on the functional groups present in the molecule and the desired analytical outcome.

Table 3: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Technique | Reagent Example | Target Functional Group |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amines, Alcohols |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic acids |

Forensic Toxicology and Disposition Research

Post-mortem Redistribution Phenomena in Experimental Models

Post-mortem redistribution (PMR) is a well-documented phenomenon in forensic toxicology where drug concentrations in bodily fluids and tissues change after death. This process can lead to significant discrepancies between the drug concentration at the time of death and the concentration measured during a post-mortem examination, potentially complicating the interpretation of whether a drug contributed to the cause of death.

The primary mechanisms driving PMR include the passive diffusion of drugs from reservoir tissues with high concentrations (such as the lungs, liver, and myocardium) into the blood and surrounding tissues. nih.gov Factors influencing a drug's susceptibility to PMR are its physicochemical properties, including lipophilicity (fat-solubility), basicity (pKa), and its volume of distribution (Vd). Drugs that are highly lipophilic, basic, and have a large volume of distribution are most prone to redistribution.

While specific experimental PMR studies on demethylcyproheptadine hydrochloride are not extensively documented in the literature, its parent compound, cyproheptadine (B85728), possesses the chemical properties that suggest a high potential for PMR. As a metabolite, demethylcyproheptadine shares structural similarities and is also expected to be susceptible to these post-mortem changes. The analysis of drug concentrations from different anatomical sites is crucial. Peripheral blood (e.g., from the femoral vein) is preferred over central blood (from the heart) as it is generally less affected by PMR. nih.gov The ratio of central blood concentration to peripheral blood concentration (C/P ratio) and the liver concentration to peripheral blood concentration (L/P ratio) are often used as indicators of redistribution. nih.gov

A published case report on a fatality involving the parent drug, cyproheptadine, illustrates the differential distribution of the compound in various post-mortem specimens, which is indicative of redistribution phenomena.

Table 1: Post-mortem Concentrations of Cyproheptadine in a Fatal Case This table displays data for the parent compound, cyproheptadine, to illustrate the principle of post-mortem distribution.

| Specimen | Concentration (mg/L) |

|---|---|

| Femoral Blood | 0.49 |

| Vitreous Humor | <0.04 |

| Urine | 0.23 |

| Bile | 30.7 |

Data sourced from a published case report. The significant variation, especially the high concentration in bile compared to blood, highlights the extensive and differential distribution of the drug after death.

Interpretation of this compound Levels in Forensic Contexts

Interpreting the significance of post-mortem demethylcyproheptadine levels is a significant challenge for forensic toxicologists. The primary difficulties arise from the lack of established therapeutic, toxic, and lethal concentration ranges for this specific metabolite in post-mortem samples. Furthermore, the issue of PMR means that a detected concentration may not accurately reflect the systemic level at the time of death.

In a forensic context, the presence of demethylcyproheptadine confirms that the individual had ingested and metabolized cyproheptadine. The concentration of the metabolite relative to the parent drug can provide clues about the timing of ingestion. A high ratio of demethylcyproheptadine to cyproheptadine might suggest a longer period between the last dose and death, whereas a low ratio could indicate a more recent, acute ingestion.

However, any such interpretation must be made with extreme caution. Without controlled data, comparing levels between cases is unreliable. In a reported fatality involving cyproheptadine and citalopram, the post-mortem femoral blood concentration of cyproheptadine was 0.49 mg/L. drugbank.com This case, while not providing levels for the demethylated metabolite, underscores that fatalities can occur at concentrations that might be difficult to interpret without full contextual information, including the presence of other substances.

Pharmacogenetic Influences on Toxicological Outcomes in Forensic Settings

Pharmacogenetics, the study of how genetic variations influence drug response, plays a crucial role in forensic toxicology. The metabolism of most drugs, including the N-demethylation of cyproheptadine to form demethylcyproheptadine, is carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov

The specific CYP isozyme, CYP3A4, is a major enzyme involved in the metabolism of many drugs and is known to be a substrate for cyproheptadine. drugbank.com The gene encoding CYP3A4 is polymorphic, meaning different individuals have genetic variations that can lead to differences in enzyme activity. These variations can classify individuals into several metabolizer phenotypes:

Poor Metabolizers: Have significantly reduced or no enzyme function. They metabolize drugs slowly, leading to higher-than-expected levels of the parent drug (cyproheptadine) and lower levels of the metabolite (demethylcyproheptadine).

Intermediate Metabolizers: Have decreased enzyme function.

Extensive (Normal) Metabolizers: Have normal enzyme function.

Ultrarapid Metabolizers: Have increased enzyme function, leading to rapid drug metabolism. This results in lower levels of the parent drug and higher concentrations of the metabolite.

In a forensic setting, an individual's pharmacogenetic profile could drastically alter the toxicological picture. For instance, a poor metabolizer might have fatal levels of the parent drug, cyproheptadine, with deceptively low levels of demethylcyproheptadine. Conversely, an ultrarapid metabolizer might have high levels of demethylcyproheptadine, which could be misinterpreted without understanding their genetic predisposition. Therefore, pharmacogenetic analysis can be a vital tool to help explain unexpected toxicological results. researchgate.net

Analytical Challenges in Forensic Detection and Quantification in Post-mortem Samples

The analysis of drugs and their metabolites in post-mortem specimens is fraught with analytical challenges that can affect the accuracy and reliability of the results. These challenges are particularly relevant for the detection and quantification of demethylcyproheptadine.

Table 2: Key Analytical Challenges in Post-mortem Toxicology

| Challenge | Description |

|---|---|

| Sample Decomposition | Post-mortem samples are often subject to decomposition (putrefaction), which alters the chemical matrix. This can interfere with the analytical signal or lead to the degradation of the target analyte. |

| Matrix Effects | Endogenous substances released during decomposition can interfere with the analysis, either suppressing or enhancing the signal in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate quantification. |

| Analyte Stability | Demethylcyproheptadine may not be stable in post-mortem matrices over time, even when stored frozen. Chemical or enzymatic degradation can continue after death, lowering the measured concentration. |

| Extraction Efficiency | The altered viscosity and composition of post-mortem blood and tissues can make the extraction of the analyte difficult and variable, impacting the reproducibility and accuracy of the quantification. |

| Method Validation | Analytical methods must be rigorously validated for each specific post-mortem matrix (e.g., blood, liver, vitreous humor) to ensure they are reliable, a process that is more complex than for clinical samples. |

Commonly used analytical techniques for compounds like demethylcyproheptadine include gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. These methods offer high sensitivity and specificity, which are essential for identifying and quantifying drugs in complex post-mortem samples.

Metabolite Profiling for Forensic Discrimination

Metabolite profiling involves the comprehensive analysis of a parent drug and its various metabolites to gain a more complete understanding of drug disposition. Cyproheptadine is known to be extensively biotransformed into at least eight different oxidative metabolites. nih.gov

The primary metabolites include:

Demethylcyproheptadine (N-desmethylcyproheptadine)

1- and 3-Hydroxycyproheptadine

Cyproheptadine 10,11-epoxide

N-desmethyl-2-hydroxycyproheptadine

Cyproheptadine N-oxide

2-hydroxycyproheptadine N-oxide

By quantifying the parent drug and its key metabolites, including demethylcyproheptadine, forensic toxicologists can potentially discriminate between different patterns of use. For example:

Acute Overdose: In a massive, acute ingestion shortly before death, the concentration of the parent drug, cyproheptadine, would likely be much higher than its metabolites.

Chronic Use: In cases of chronic or therapeutic use, the body has more time to metabolize the drug. This would likely result in a higher ratio of metabolites (like demethylcyproheptadine) to the parent drug.

This profiling approach provides a more dynamic picture of drug use than a single measurement of either the parent or one metabolite alone. However, the interpretation is still conditioned by factors like PMR and individual pharmacogenetics, requiring a careful and integrated approach to the toxicological investigation.

Advanced Research Tools and Future Perspectives

Development of Novel Research Probes and Chemical Tools for Target Validation

The validation of biological targets is a critical step in drug discovery, confirming the role of a specific molecule (e.g., a receptor or enzyme) in a disease process. Chemical probes—small molecules with high potency and selectivity for a specific target—are essential for this purpose. While Demethylcyproheptadine itself acts on known targets like histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, its structural backbone serves as a scaffold for developing novel chemical probes to explore both its canonical and non-canonical biological roles. gpatindia.comdrugbank.com

Future research can focus on modifying the Demethylcyproheptadine structure to create highly selective probes. For instance, its parent compound, cyproheptadine (B85728), was identified as an inhibitor of the SET domain-containing lysine (B10760008) methyltransferase 7/9 (Set7/9), an enzyme involved in regulating estrogen-dependent transcription. nih.gov This discovery opens a new avenue for target exploration beyond its well-known anti-allergic effects. Derivatives of Demethylcyproheptadine could be synthesized and optimized to serve as potent and selective probes for Set7/9 or other related epigenetic targets. nih.govdoi.org Such tools would be invaluable for validating the role of these enzymes in various disease models, a process that requires well-characterized chemical probes to ensure that the observed biological effects are due to modulation of the intended target. nih.gov

Computational Chemistry and In Silico Modeling Approaches

Computational chemistry provides powerful, cost-effective tools for predicting and analyzing the behavior of molecules, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Demethylcyproheptadine, interacts with its protein target at the atomic level. For instance, the crystal structure of cyproheptadine bound to the enzyme Set7/9 has been elucidated, revealing that it binds in the substrate-binding pocket and competes with the methyl group acceptor. nih.gov This existing structural data provides a robust foundation for performing in silico docking studies with Demethylcyproheptadine to predict its binding affinity and orientation within the same pocket.

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov Such simulations are critical for understanding the nuances of receptor activation or inhibition. Given Demethylcyproheptadine's activity at multiple receptors, docking and MD studies can be systematically applied to model its interaction with various histamine and serotonin receptor subtypes, as well as newly identified targets.

Table 1: Potential Protein Targets for Demethylcyproheptadine Docking Studies

| Protein Target | Rationale for Study | Potential Insights |

|---|---|---|

| Histamine H1 Receptor | Primary target for antihistaminic effects. | Elucidate the specific molecular interactions responsible for its antagonistic activity. |

| Serotonin 5-HT2A Receptor | Key target for antiserotonergic effects. nih.gov | Understand the structural basis for its antagonism and potential functional selectivity. |

| Set7/9 (KMT7) | Non-canonical target identified for the parent compound, cyproheptadine. nih.govdoi.org | Predict the inhibitory potential of the demethylated metabolite and guide the design of more potent inhibitors. |

| Cytochrome P450 Enzymes | Involved in the metabolism of the parent compound. | Model potential drug-drug interactions and metabolic stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs.

Studies on cyproheptadine analogues have successfully used QSAR to correlate molecular properties with antiserotoninergic activity. nih.gov These analyses revealed that electrostatic potentials were better predictors of activity than net charges, and that the conformational flexibility of analogues could "dilute" the concentration of the active conformer, leading to decreased potency. nih.gov The rigidity of the tricyclic ring system in cyproheptadine is considered important for its activity at both the 5-HT2A receptor and the Set7/9 enzyme. doi.org

Future QSAR studies on a series of Demethylcyproheptadine derivatives could precisely quantify the impact of various structural modifications on its activity at different targets. This would enable the rational design of analogues with optimized properties, such as enhanced selectivity for a particular receptor subtype or improved metabolic stability.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Cyproheptadine Analogues

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Saturation of the central double bond in the tricyclic ring | Greatly decreased inhibitory activity against Set7/9. | doi.org |

| Replacement of the N-methyl group | Can alter potency; activity is generally maintained or slightly reduced. | nih.gov |

| Opening of the central tricyclic ring | Leads to decreased potency, possibly due to increased conformational flexibility. | nih.gov |

Omics Technologies Integration (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

"Omics" technologies offer a holistic view of the biological effects of a compound by simultaneously measuring thousands of cellular molecules. Proteomics analyzes the entire set of proteins in a cell or tissue, while transcriptomics analyzes the complete set of RNA transcripts. Integrating these technologies can provide a comprehensive, systems-level understanding of the cellular response to Demethylcyproheptadine Hydrochloride.

Although specific omics studies on Demethylcyproheptadine have not been extensively published, this represents a major future research direction. For example, a proteomics-based approach could use affinity chromatography with an immobilized Demethylcyproheptadine probe to pull down and identify all interacting proteins from a cell lysate. This could uncover entirely new biological targets and pathways modulated by the compound.

Transcriptomics, using techniques like RNA-sequencing, could be employed to analyze how treatment with Demethylcyproheptadine alters the gene expression profile of target cells (e.g., neurons, mast cells, or cancer cells). This could reveal the downstream signaling cascades affected by its receptor-binding activities and help to explain its broader physiological effects, such as appetite stimulation or its impact on cell growth. drugbank.comnih.govnih.gov

Emerging Methodologies in Preclinical Drug Discovery and Development Research